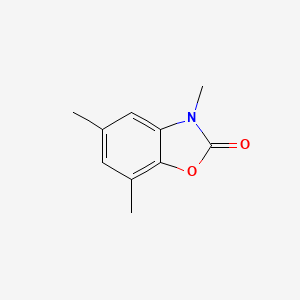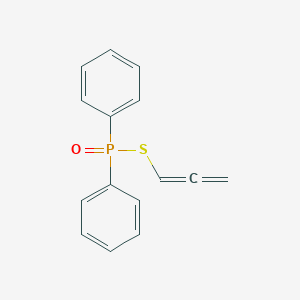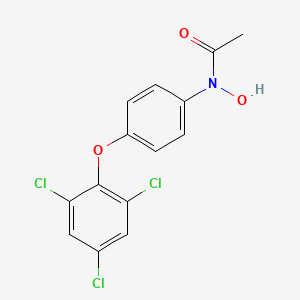
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom, a cyclopentylidene group, and a trimethylsilyl methanide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide cyclopentylidene(trimethylsilyl)methanide typically involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
[ \text{R-Br} + \text{Mg} \rightarrow \text{R-MgBr} ]
In this case, the specific reactants would be cyclopentylidene(trimethylsilyl)methane and magnesium bromide.
Industrial Production Methods
Industrial production of Grignard reagents, including magnesium bromide cyclopentylidene(trimethylsilyl)methanide, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with inert gas systems to maintain an oxygen-free environment. The reagents are added in a controlled manner to ensure complete reaction and high yield.
化学反应分析
Types of Reactions
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out under inert atmosphere to prevent side reactions with moisture or oxygen.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Coupled Products: Resulting from coupling reactions with other organic molecules.
科学研究应用
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
作用机制
The mechanism of action of magnesium bromide cyclopentylidene(trimethylsilyl)methanide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The magnesium atom in the compound is highly electropositive, making the carbon atom nucleophilic. This nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
Ethylmagnesium Bromide: Another variant used in organic synthesis.
Uniqueness
Magnesium bromide cyclopentylidene(trimethylsilyl)methanide is unique due to the presence of the cyclopentylidene and trimethylsilyl groups, which can impart specific reactivity and selectivity in organic reactions. These groups can also influence the steric and electronic properties of the compound, making it suitable for specialized applications in organic synthesis.
属性
| 91657-00-0 | |
分子式 |
C9H17BrMgSi |
分子量 |
257.53 g/mol |
IUPAC 名称 |
magnesium;cyclopentylidenemethyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C9H17Si.BrH.Mg/c1-10(2,3)8-9-6-4-5-7-9;;/h4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FVPIOUNGFAHOEW-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)[C-]=C1CCCC1.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)



